N-(3-Methyl-4-propoxyphenyl)prop-2-enamide
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Overview
Description
N-(3-Methyl-4-propoxyphenyl)prop-2-enamide is an organic compound with the molecular formula C13H17NO2 and a molecular weight of 219.284. This compound is characterized by the presence of a propoxy group attached to a phenyl ring, which is further connected to a prop-2-enamide moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of N-(3-Methyl-4-propoxyphenyl)prop-2-enamide involves several steps. One common method includes the reaction of 3-methyl-4-propoxyphenylamine with acryloyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the amide bond. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Chemical Reactions Analysis
N-(3-Methyl-4-propoxyphenyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.
Substitution: The phenyl ring in this compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine, respectively.
Scientific Research Applications
N-(3-Methyl-4-propoxyphenyl)prop-2-enamide is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: This compound is used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-Methyl-4-propoxyphenyl)prop-2-enamide involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
N-(3-Methyl-4-propoxyphenyl)prop-2-enamide can be compared with other similar compounds, such as:
N-(4-Methoxyphenyl)prop-2-enamide: This compound has a methoxy group instead of a propoxy group, leading to different chemical and biological properties.
N-(4-Methylphenyl)prop-2-enamide: The presence of a methyl group instead of a propoxy group results in variations in reactivity and applications.
Properties
IUPAC Name |
N-(3-methyl-4-propoxyphenyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-4-8-16-12-7-6-11(9-10(12)3)14-13(15)5-2/h5-7,9H,2,4,8H2,1,3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWFIIKLKLEJAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)NC(=O)C=C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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